Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-

Description

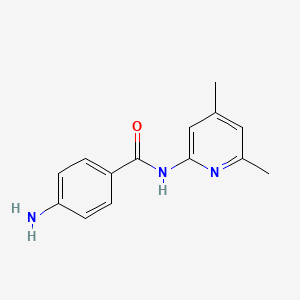

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-, is a substituted pyridine derivative characterized by a pyridine core with three distinct functional groups: a p-aminobenzamido moiety at position 2 and methyl groups at positions 4 and 4. For instance, 2-amino-4,6-dimethylpyridine (a precursor for Schiff bases and coordination chemistry) is synthesized via condensation reactions involving guanidine nitrate and diketones , highlighting the reactivity of the pyridine core.

Properties

CAS No. |

36845-10-0 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

4-amino-N-(4,6-dimethylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C14H15N3O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,15H2,1-2H3,(H,16,17,18) |

InChI Key |

FEWVYFMOKCOJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- typically involves the reaction of 2-aminopyridine with p-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine group.

Scientific Research Applications

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Hydrogen-Bonding Capacity: The benzamido group introduces additional hydrogen-bond donor/acceptor sites compared to 2,6-lutidine or 2-aminopyridine, which may improve interactions with biological targets .

- Steric Effects : The 4,6-dimethyl groups likely increase steric hindrance, reducing reactivity at the pyridine nitrogen compared to unsubstituted analogs.

Physicochemical Properties

Biological Activity

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-

- Molecular Formula : C13H16N2O

- Molecular Weight : 220.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Pyridine derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism for Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- may involve:

- Enzyme Inhibition : Compounds that contain amide functionalities frequently act as inhibitors of enzymes by mimicking substrate binding.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.

Biological Activities

The biological activities of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has shown that similar pyridine derivatives can inhibit tumor cell proliferation, suggesting potential anticancer activity.

- Anti-inflammatory Effects : There is evidence that compounds with similar structures can modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine ring and the amide group significantly impact biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methyl groups at positions 4 and 6 | Enhance lipophilicity and receptor binding |

| Amine substitution at position 2 | Increases enzyme inhibition potential |

| Aromatic substitutions | Can either enhance or diminish activity depending on electronic properties |

Case Studies

-

Case Study on Anticancer Activity

- A study investigated the effects of Pyridine derivatives on human cancer cell lines. Results demonstrated that compounds with similar structures significantly reduced cell viability in breast cancer models through apoptosis induction.

-

Case Study on Antimicrobial Efficacy

- Another research project evaluated the antimicrobial properties of pyridine derivatives against Staphylococcus aureus. The study found that the presence of the p-aminobenzamido group was crucial for enhancing antibacterial activity.

-

Case Study on Anti-inflammatory Mechanisms

- A recent investigation into the anti-inflammatory effects revealed that compounds with a similar backbone inhibited the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.